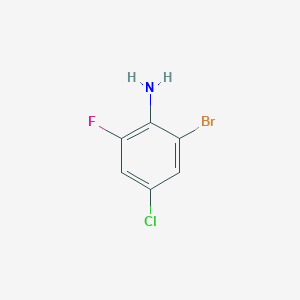

2-Bromo-4-chloro-6-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHBARSMRVAINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371212 | |

| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195191-47-0 | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195191-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluoroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tri-Halogenated Building Block

In the landscape of modern pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast array of available building blocks, tri-halogenated anilines stand out for their unique reactivity and utility as synthetic intermediates. 2-Bromo-4-chloro-6-fluoroaniline, identified by its CAS number 195191-47-0 , is a prime example of such a versatile precursor.[1][2] Its strategic placement of bromine, chlorine, and fluorine atoms on an aniline ring offers chemists a platform for selective functionalization, making it an indispensable tool in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral analysis, and key applications of this compound, with a focus on its pivotal role in the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 195191-47-0 | [2] |

| Molecular Formula | C₆H₄BrClFN | [2] |

| Molecular Weight | 224.46 g/mol | [2] |

| Appearance | Purple powder | |

| Melting Point | 41-43 °C | |

| Boiling Point (Predicted) | 243.0 ± 35.0 °C | |

| Flash Point | 113 °C (closed cup) | |

| IUPAC Name | This compound | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[4]

-

Wash skin thoroughly after handling.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

If on skin, wash with plenty of water.[4]

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a more readily available aniline derivative. A logical synthetic route would start with 4-chloro-2-fluoroaniline, involving a bromination step. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aniline ring.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the bromination of similar aniline derivatives.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of NBS as a brominating agent offers milder reaction conditions and improved regioselectivity compared to elemental bromine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectral Analysis

Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Based on studies of the closely related 2-bromo-6-chloro-4-fluoroaniline, the following characteristic vibrational modes can be expected for this compound.[6]

Table 2: Predicted FT-IR and Raman Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| N-H Asymmetric Stretch | ~3444 | IR |

| N-H Symmetric Stretch | ~3365 | Raman |

| C-H Stretch | ~3083 | IR & Raman |

| N-H Scissoring | ~1627 | IR |

| C=C Aromatic Stretch | 1400 - 1650 | IR & Raman |

| C-Br Stretch | 550 - 1300 | IR & Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen and amino substituents. A broad singlet corresponding to the -NH₂ protons is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the electronegativity of the attached halogens.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of pharmacologically active molecules.[1] The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective participation in various cross-coupling reactions.

Synthesis of Bradykinin B1 Receptor Antagonists

A significant application of this compound is in the development of bradykinin B1 receptor antagonists.[1] The bradykinin B1 receptor is implicated in chronic pain and inflammatory conditions, making it an attractive therapeutic target.[3] This aniline derivative serves as a key building block for constructing the core structures of these antagonists.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes the molecule particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reaction is a powerful tool for forming new carbon-carbon bonds.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction involving this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling: [9][10]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

The ability to selectively react at the C-Br position allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery programs.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity in key transformations like palladium-catalyzed cross-coupling, make it an invaluable tool for the synthesis of novel therapeutic agents, most notably bradykinin B1 receptor antagonists. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage its unique chemical architecture for the advancement of drug discovery and development.

References

-

JETIR. (2019). FTIR, FT – Raman and DFT calculations of 2-bromo-6-chloro-4-fluoroaniline. JETIR, 6(5). Available at: [Link]

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Available at: [Link]

-

He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Available at: [Link]

-

Mondal, S., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

PubMed. (2007). Potent bradykinin B1 receptor antagonists: 4-substituted phenyl cyclohexanes. Journal of Medicinal Chemistry, 50(15), 3497-501. Available at: [Link]

-

PR Newswire. (2025). The Crucial Role of this compound in Pharmaceutical Synthesis. Available at: [Link]

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Patsnap Synapse. (2025). What are the new molecules for B1 receptor antagonists?. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]

-

PubMed. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 358(3), 163-71. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]

- 4. Practical synthesis of a potent bradykinin B(1) antagonist via enantioselective hydrogenation of a pyridyl N-acyl enamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-chloro-6-fluoroaniline

Introduction: The Strategic Importance of a Tri-Halogenated Aniline Intermediate

In the landscape of modern medicinal chemistry and drug development, the precision and predictability of starting materials are paramount. 2-Bromo-4-chloro-6-fluoroaniline (CAS No. 195191-47-0) has emerged as a highly valuable, tri-halogenated building block. Its strategic importance lies in the distinct reactivity conferred by the bromine, chlorine, and fluorine substituents on the aniline scaffold. This unique arrangement provides medicinal chemists with multiple, orthogonal handles for molecular elaboration through reactions like cross-coupling, enabling the efficient synthesis of complex drug candidates.

Notably, this intermediate is a crucial precursor in the development of novel therapeutics, including bradykinin B1 receptor antagonists, which are under investigation for managing chronic pain and inflammatory disorders.[1] A thorough understanding of its physical properties is not merely academic; it is a prerequisite for robust process development, ensuring batch-to-batch consistency, predictable reaction kinetics, and the overall success of a synthetic campaign. This guide provides a detailed examination of these properties, grounded in established analytical methods, to support researchers and drug development professionals in its effective application.

Section 1: Chemical Identity and Core Physical Properties

Accurate identification and a summary of core physical properties are the foundation of any chemical process. The data presented below has been consolidated from verified commercial and public databases.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 195191-47-0 | [3] |

| Molecular Formula | C₆H₄BrClFN | [4][3] |

| Molecular Weight | 224.46 g/mol | |

| Appearance | Purple to dark red powder/crystal | [4][3] |

| Melting Point | 41-43 °C (lit.) | [4][3] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [4][3] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| InChI Key | HBHBARSMRVAINH-UHFFFAOYSA-N | |

| SMILES | Nc1c(F)cc(Cl)cc1Br |

Section 2: Spectroscopic and Physicochemical Characterization

Beyond the fundamental properties, a deeper analysis of the compound's behavior and spectral signature is essential for quality control and reaction monitoring.

The Melting Point as a Critical Purity Indicator

The sharp, well-defined melting range of 41-43 °C is the first and most critical indicator of high purity for this compound.[4] In the context of pharmaceutical development, impurities can lead to unforeseen side reactions, reduced yield, and potential toxicity in the final active pharmaceutical ingredient (API).

Expert Insight: A broad melting range (e.g., > 3 °C) strongly suggests the presence of impurities, which depress and widen the melting point according to the principles of freezing-point depression. For this reason, Differential Scanning Calorimetry (DSC) is often employed as a more quantitative method than traditional melt-temp apparatus to determine purity, as it can detect subtle thermal events and quantify the mole fraction of impurities based on the Van't Hoff equation.[5][6]

Spectroscopic Profile for Identity Confirmation

Spectroscopic analysis provides an unassailable confirmation of chemical structure. While specific spectra should be run on each batch, the expected signatures are well-defined.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. For this molecule, characteristic absorption bands would include N-H stretching vibrations from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C=C and C-H vibrations. The distinct C-X (C-Br, C-Cl, C-F) stretches will appear in the fingerprint region (<1300 cm⁻¹). Verified ATR-IR spectra are available for reference in public databases.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic protons. Given the substitution pattern, two distinct signals in the aromatic region are expected, with their chemical shifts and coupling constants influenced by the adjacent halogen and amine groups. A broad singlet corresponding to the two amine (-NH₂) protons would also be present.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six aromatic carbons, with their chemical shifts being heavily influenced by the attached electronegative halogens. Databases confirm the availability of reference ¹H and ¹³C NMR spectra.[2]

-

Solubility Profile: A Practical Guide for the Synthetic Chemist

Solubility dictates the choice of reaction solvents, purification methods (crystallization or chromatography), and formulation vehicles. While comprehensive public data is limited, this compound is reported to be soluble in methanol.[4] Based on its structure—a substituted, relatively non-polar aromatic ring—it is expected to exhibit good solubility in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF), and limited solubility in water and non-polar aliphatic hydrocarbons like hexanes.

Expert Insight: The choice of solvent is critical. For a Suzuki or Buchwald-Hartwig coupling reaction, a solvent like THF, dioxane, or DMF is required not only to dissolve the aniline but also the catalyst and other reagents. For purification by silica gel chromatography, a solvent system like ethyl acetate/hexanes would likely provide good separation. A detailed protocol for systematically determining solubility is provided in the following section.

Section 3: Protocols for Physical Property Verification

To ensure scientific integrity, all incoming materials in a research or development setting must be independently verified. The following protocols describe self-validating, standards-compliant methods for confirming the key physical properties of this compound.

Protocol: Melting Range Determination (USP <741> Class I/Ia)

This protocol ensures the accurate determination of the melting range, a primary indicator of identity and purity.[7][8]

Principle: A small, uniform sample is heated at a controlled rate, and the temperatures at which melting begins (onset) and is complete (clear point) are recorded. The procedure follows the guidelines of the United States Pharmacopeia (USP).[1][9]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum.

-

Capillary Loading: Load a USP-compliant capillary tube with the dry powder to a packed height of 2.5–3.5 mm.[1] Tap the tube gently on a hard surface to ensure tight packing.

-

Apparatus Setup: Place the capillary in the heating block of a calibrated melting point apparatus.

-

Heating Program:

-

Observation and Recording:

-

Onset Point (T₁): Record the temperature when the first droplet of liquid is visible.

-

Clear Point (T₂): Record the temperature when the last solid particle melts and the liquid is completely clear.

-

-

Reporting: Report the result as the range T₁ – T₂. For this compound, this should fall within the 41-43 °C range.

Workflow for Melting Point Determination

Caption: USP <741> workflow for melting range verification.

Protocol: Semi-Quantitative Solubility Assessment

This protocol provides a systematic approach to determine the approximate solubility of the compound in various solvents, which is crucial for planning synthetic reactions and purifications.[10][11]

Principle: A known mass of the solute is treated with measured aliquots of a solvent. Visual observation after vigorous mixing determines if dissolution is complete. The process is tiered, starting with a high concentration and diluting stepwise.

Step-by-Step Methodology:

-

Preparation: Weigh approximately 10.0 mg of this compound into a small, clear glass vial.

-

Solvent Addition (Tier 1): Add 0.5 mL of the chosen solvent (e.g., THF, DCM, Methanol) to the vial. This corresponds to an initial concentration of 20 mg/mL.

-

Mechanical Agitation:

-

Vortex the vial vigorously for 1 minute.

-

If not fully dissolved, place the vial in an ultrasonic bath for 5 minutes.

-

-

Observation: Visually inspect the solution against a bright background. If the solution is completely clear with no visible particles, the compound is soluble at ≥20 mg/mL.

-

Solvent Addition (Tier 2): If the compound is not fully dissolved, add another 0.5 mL of solvent (total volume 1.0 mL, concentration 10 mg/mL) and repeat step 3.

-

Further Tiers: Continue to add solvent in a stepwise manner (e.g., to concentrations of 5 mg/mL, 2 mg/mL, 1 mg/mL) until complete dissolution is achieved.

-

Reporting: Report the solubility as the lowest concentration at which the compound fully dissolved (e.g., "Soluble in THF at 10 mg/mL," "Sparingly soluble in hexanes, <1 mg/mL").

Workflow for Solubility Assessment

Caption: Tiered approach for semi-quantitative solubility testing.

Section 4: Safety, Handling, and Storage

Safe handling is non-negotiable. This compound is classified as a hazardous substance, and appropriate precautions must be taken.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |

Signal Word: Warning

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required to prevent skin contact.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved N95 dust mask or respirator should be used.

-

Storage and First Aid

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a specialty chemical intermediate whose value in drug discovery is directly tied to its unique substitution pattern. Its physical properties—a sharp melting point indicative of high purity, predictable solubility in organic solvents, and a stable solid form at room temperature—make it a reliable and versatile reagent. By adhering to the standardized protocols for verification and safety outlined in this guide, researchers and development scientists can confidently integrate this compound into their synthetic workflows, accelerating the path toward novel therapeutic agents.

References

-

<741> MELTING RANGE OR TEMPERATURE. (n.d.). USP. Retrieved January 9, 2026, from [Link]

-

USP 35 General Chapters: <741> MELTING RANGE OR TEMPERATURE. (2012, May 1). U.S. Pharmacopeia. Retrieved January 9, 2026, from [Link]

-

USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

- Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC).

-

Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH Analyzing & Testing. Retrieved January 9, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). UMass Lowell. Retrieved January 9, 2026, from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

DSC purity determination. (n.d.). Mettler Toledo. Retrieved January 9, 2026, from [Link]

-

<741> Melting Range or Temperature. (n.d.). USP-NF. Retrieved January 9, 2026, from [Link]

-

Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. (2017, August 16). ASTM International. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved January 9, 2026, from [Link]

- Mary, Y. S., & Balachandran, V. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. Journal of Molecular Structure, 1141, 456-467.

-

Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Indian Institute of Science Education and Research Kolkata. Retrieved January 9, 2026, from [Link]

-

Al-Ghaban, W. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 9, 2026, from [Link]

- Avdeef, A., & Tsinman, K. (2005). Method for determining solubility of a chemical compound. Google Patents.

-

2-Bromo-6-chloro-4-fluoroaniline. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

4-Bromo-2-chloro-6-fluoroaniline. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2-Bromo-4-chloroaniline. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. This compound | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 195191-47-0 [chemicalbook.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 8. drugfuture.com [drugfuture.com]

- 9. â©741⪠Melting Range or Temperature [doi.usp.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

2-Bromo-4-chloro-6-fluoroaniline molecular weight

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluoroaniline (CAS: 195191-47-0) for Advanced Pharmaceutical Research

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents depend critically on the availability of highly functionalized chemical building blocks. This compound, a tri-halogenated aniline derivative, represents one such pivotal intermediate. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on an aniline scaffold, offers medicinal chemists a versatile platform for constructing complex molecular architectures.[1] The distinct electronic properties and positional arrangement of these halogens provide multiple, selective reaction sites, making this compound an invaluable precursor for developing novel drug candidates, particularly in areas of chronic pain, inflammation, and oncology.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, robust analytical validation techniques, and a review of its applications in pharmaceutical research. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this compound's utility and handling.

Physicochemical Properties and Molecular Structure

A precise understanding of a compound's physical and chemical properties is fundamental to its application in controlled laboratory settings. This compound is a solid at room temperature, characterized by a specific melting point range and a defined molecular weight crucial for stoichiometric calculations in synthetic protocols.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 224.46 g/mol | [3] |

| Molecular Formula | C₆H₄BrClFN | [3] |

| CAS Number | 195191-47-0 | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Purple powder | [4] |

| Melting Point | 41-43 °C | [2][4] |

| Synonyms | 6-Bromo-4-chloro-2-fluoroaniline, 2-Amino-1-bromo-5-chloro-3-fluorobenzene | [3] |

***```dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms with high-contrast colors N [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; Br [label="Br", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled]; Cl [label="Cl", fontcolor="#202124", fillcolor="#FBBC05", shape=circle, style=filled]; F [label="F", fontcolor="#FFFFFF", fillcolor="#34A853", shape=circle, style=filled]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1 [label="H"]; H2 [label="H"]; H_N1 [label="H"]; H_N2 [label="H"];

// Benzene ring with double bonds C1 -- C2; C2 -- C3 [style=dashed]; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- C1 [style=dashed];

// Substituents C1 -- N; C2 -- Br; C3 -- H1; C4 -- Cl; C5 -- H2; C6 -- F; N -- H_N1; N -- H_N2;

// Position nodes for a clear aromatic ring structure C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N [pos="0,2.5!"]; Br [pos="-2.3,1.25!"]; H1 [pos="-2.3,-1.25!"]; Cl [pos="0,-2.5!"]; H2 [pos="2.3,-1.25!"]; F [pos="2.3,1.25!"]; H_N1 [pos="-0.7,3!"]; H_N2 [pos="0.7,3!"]; }

Caption: Analytical workflow for the validation of this compound.

Applications in Drug Discovery

The strategic placement of three different halogens makes this compound a highly valuable scaffold in medicinal chemistry. Each halogen can be selectively functionalized or used to modulate the molecule's electronic and lipophilic properties.

-

Precursor for Bradykinin B1 Receptor Antagonists: A significant application is in the synthesis of bradykinin B1 receptor antagonists, which are under investigation for treating chronic pain and inflammatory diseases. T[1][2]he bromo-substituent, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to fine-tune the compound's biological activity and pharmacokinetic profile.

-

Development of Novel Anticancer Agents: Halogenated aromatic compounds are a well-established class of molecules with potential cytotoxic effects. The unique electronic environment of this compound makes it an attractive starting point for exploring new anticancer therapeutics.

[1]```dot digraph "Applications" { node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [color="#202124"];

}``` Caption: Key application pathways for this compound in drug discovery.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory when handling this compound.

Hazard Identification:

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

[3]Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

[4][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

[4][7] Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.

-

[4] Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

[4][7] Keep the container tightly closed to prevent moisture ingress and contamination.

This compound is more than a simple chemical; it is a sophisticated tool for innovation in pharmaceutical R&D. Its highly functionalized structure provides a robust starting point for the synthesis of complex, high-value molecules with significant therapeutic potential. By understanding its properties, employing logical synthetic strategies, and adhering to strict analytical and safety standards, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation medicines.

References

-

Title: this compound | C6H4BrClFN | CID 2736222 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Crucial Role of this compound in Pharmaceutical Synthesis Source: Medium URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 195191-47-0 [chemicalbook.com]

- 3. This compound | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]

2-Bromo-4-chloro-6-fluoroaniline solubility data

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-chloro-6-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the current gap in publicly available solubility data, this document transitions from summarizing known physicochemical properties to presenting a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. We outline the isothermal shake-flask method, in alignment with OECD guidelines, coupled with a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational data and methodologies required for formulation development, process chemistry, and regulatory submissions.

Introduction: The Significance of this compound

This compound is a tri-substituted aniline derivative of significant interest in the pharmaceutical industry.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides multiple reactive sites for medicinal chemists to exploit in the synthesis of complex molecular architectures.[1] This compound serves as a critical building block for a range of therapeutic agents, including novel bradykinin B1 receptor antagonists being investigated for chronic pain and inflammation.[1]

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in both chemical and biological systems. For active pharmaceutical ingredients (APIs) and their intermediates, solubility data is paramount for:

-

Formulation Development: Designing appropriate dosage forms (e.g., oral, parenteral) requires a thorough understanding of a compound's solubility in various aqueous and organic media.

-

Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and solvent selection depends heavily on solubility profiles.

-

Pharmacokinetics (ADME): Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[2]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the bedrock of safe and effective laboratory work. The key characteristics of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 195191-47-0 | [3][4][5] |

| Molecular Formula | C₆H₄BrClFN | [4] |

| Molecular Weight | 224.46 g/mol | [3][4] |

| Appearance | Purple powder | [2] |

| Melting Point | 41-43 °C | [2][3][5] |

| Boiling Point (Predicted) | 243.0 ± 35.0 °C | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Water Solubility | No data available | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[2] Use a NIOSH-approved respirator if ventilation is inadequate.[2]

-

Handling: Avoid contact with skin and eyes. Prevent dust formation and inhalation.[2] Use only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[2] In all cases of exposure, consult a physician.[2]

Experimental Determination of Thermodynamic Solubility

Given the absence of published data, this section provides a detailed protocol to determine the thermodynamic (or equilibrium) solubility of this compound. Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with an excess of the solid solute.[3] The most widely accepted and robust method for this determination is the isothermal shake-flask method , which is consistent with the OECD Guideline for Testing of Chemicals, Test No. 105.[6][7][8][9]

The principle behind this method is straightforward: an excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered and its concentration is measured using a validated analytical technique.

General Experimental Workflow

The workflow is designed to ensure that a true thermodynamic equilibrium is achieved and accurately measured.

Caption: Workflow for Thermodynamic Solubility Determination.

Recommended Solvents

To provide a comprehensive solubility profile relevant to drug development, a range of aqueous and organic solvents should be tested.

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate-Buffered Saline) | To assess solubility across the physiological pH range relevant to oral drug absorption.[10] |

| Polar Protic Solvents | Methanol, Ethanol | Common solvents in organic synthesis and purification.[11] |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone | Frequently used in both synthesis and as vehicles for in vitro assays.[11] |

| Non-Polar Solvents | Dichloromethane (DCM), Toluene, Hexanes | Represents solvents used for extraction and non-polar reaction environments. |

Detailed Shake-Flask Protocol

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation: Add approximately 10-20 mg of this compound to each of three separate vials for each solvent to be tested. The key is to ensure an excess of solid remains visible at the end of the experiment.[10]

-

Solvent Addition: Accurately add 10 mL of the selected solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance) and agitation speed (e.g., 150 rpm).[10]

-

Time to Equilibrium: To ensure equilibrium is reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between two consecutive time points.[3]

-

Sampling: At each time point, remove the vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter material. Collect the clear filtrate into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Based on an estimated solubility, dilute the filtrate with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using the validated HPLC method described in the following section.

Analytical Method for Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for quantifying the concentration of aromatic amines in solution.[5][12]

HPLC System and Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[5][12] |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid or a phosphate buffer) | A common mobile phase for reverse-phase chromatography. The acid or buffer helps to ensure consistent peak shape and retention time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV-Vis Detector at an appropriate wavelength (e.g., 254 nm or a determined λmax) | Aromatic amines typically have strong UV absorbance. |

Method Validation

Before analyzing experimental samples, the HPLC method must be validated to ensure its accuracy and reliability. Key validation parameters include:

-

Linearity: Prepare a series of standard solutions of this compound of known concentrations. Plot the detector response (peak area) against concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[13]

-

Accuracy: Analyze samples with a known concentration (spiked samples) and compare the measured value to the true value. Accuracy should be within ±5%.

-

Precision: Repeatedly inject the same standard to assess the repeatability of the system. The relative standard deviation (RSD) should be <2%.[14]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Caption: Key Parameters for HPLC Method Validation.

Data Analysis and Reporting

-

Calibration Curve: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the analyzed (diluted) samples.

-

Original Concentration: Account for any dilutions made during sample preparation to calculate the final solubility value in the original solvent.

-

Reporting: Report the solubility as an average of the triplicate measurements (± standard deviation) in units of mg/mL and µg/mL. It is also common practice to report solubility in molarity (mol/L).

Conclusion

While this compound is a valuable intermediate in drug discovery, the lack of fundamental solubility data presents a significant challenge for its effective utilization. This technical guide provides the necessary framework for researchers to overcome this obstacle. By implementing the detailed isothermal shake-flask protocol and the validated HPLC quantification method described herein, scientists can generate the high-quality, reliable solubility data required to accelerate their research and development efforts. Adherence to these robust, standards-aligned methodologies ensures data integrity and supports confident decision-making in formulation, process development, and preclinical studies.

References

- ChemicalBook. (2023). This compound Safety Data Sheet.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD iLibrary. (1995). Test No. 105: Water Solubility.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Global Chemical Market. (2023). The Crucial Role of this compound in Pharmaceutical Synthesis.

- Situ Biosciences. (n.d.). OECD 105 – Water Solubility.

- PubChem. (n.d.). This compound.

- Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C.

- EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility.

- LibreTexts. (2023). Solubility of Organic Compounds.

- OuYang, X.-K., et al. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1598-1604.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines....

- PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Allen Solvents. (n.d.). Organic Solvents: Types, Uses, & Properties Explained.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification....

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- IJRPR. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.

- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.

Sources

- 1. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. laboratuar.com [laboratuar.com]

- 10. scielo.br [scielo.br]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elementlabsolutions.com [elementlabsolutions.com]

An In-Depth Technical Guide to the Melting Point of 2-Bromo-4-chloro-6-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of 2-Bromo-4-chloro-6-fluoroaniline (CAS No. 195191-47-0), a critical parameter for its identification, purity assessment, and application in pharmaceutical and chemical synthesis. The established melting point for this compound is in the range of 41-43 °C.[1] This document will delve into the theoretical underpinnings of melting point depression, outline a rigorous, self-validating protocol for its experimental determination, and explore the potential impact of impurities arising from its synthesis. This guide is intended to equip researchers with the necessary expertise to accurately characterize this important aniline derivative.

Introduction: The Significance of a Sharp Melting Point

This compound is a tri-halogenated aniline derivative with significant applications in the synthesis of complex organic molecules, particularly in the development of novel drug candidates.[2] Its unique substitution pattern offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry.

The melting point of a crystalline solid is a fundamental physicochemical property that serves as a primary indicator of its identity and purity. For a pure, crystalline substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs. The presence of even minor impurities will typically lead to a depression and broadening of this melting point range. Therefore, the accurate determination of the melting point of this compound is a critical quality control step in its synthesis and a prerequisite for its use in further chemical reactions, particularly in the context of drug development where purity is paramount.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for its handling and analysis.

| Property | Value | Source |

| CAS Number | 195191-47-0 | [1][3] |

| Molecular Formula | C₆H₄BrClFN | [3] |

| Molecular Weight | 224.46 g/mol | [3] |

| Melting Point | 41-43 °C (lit.) | [1] |

| Appearance | Purple powder | [4] |

| Boiling Point | 243.0±35.0 °C (Predicted) | |

| Flash Point | 113 °C (closed cup) | [1] |

The Impact of Impurities on Melting Point: A Theoretical Overview

The presence of impurities disrupts the uniform crystalline lattice structure of a solid. This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to break these bonds and induce melting. This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of the impurity, not its specific identity.

A mixture of two compounds will typically melt over a broader range and at a lower temperature than either pure compound. This principle is the foundation of using melting point as a criterion for purity. A sharp melting point range (typically ≤ 1 °C) is indicative of a high degree of purity.

Synthesis and Potential Impurities of this compound

Based on general knowledge of halogenation reactions on aniline derivatives, potential impurities could include:

-

Isomeric Products: Incomplete regioselectivity during halogenation could lead to the formation of isomers with different substitution patterns on the aromatic ring.

-

Incompletely Reacted Starting Materials: Residual precursors from any of the synthesis steps.

-

Over-halogenated or Under-halogenated Products: Compounds with additional or missing halogen substituents.

-

By-products from Side Reactions: Such as oxidation or polymerization of the aniline derivative, which are common in the handling of such compounds.[5][6]

These impurities would each have their own distinct melting points and would contribute to a depression and broadening of the observed melting point of the final product.

Experimental Protocol for the Determination of the Melting Point of this compound

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

This compound sample (finely powdered and dry)

-

Reference standards with known melting points (for calibration)

Instrument Calibration

To ensure the accuracy of the melting point apparatus, it should be calibrated using certified reference standards with melting points that bracket the expected melting point of the sample.

Sample Preparation

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Pack the dry, powdered sample into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the powder. The packed sample height should be approximately 2-3 mm.

Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Detailed Procedural Steps

-

Initial Rapid Determination: Place the packed capillary tube into the melting point apparatus. Heat the sample at a rapid rate (approximately 10-15 °C per minute) to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the initial run. Place a fresh, newly packed capillary tube with the sample into the apparatus.

-

Heat the sample at a slow, controlled rate of 1-2 °C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperatures represent the melting point range of the sample.

-

For a self-validating measurement, repeat the accurate determination with a fresh sample to ensure the results are reproducible.

Interpretation of Results and Purity Assessment

-

Pure Sample: A pure sample of this compound should exhibit a sharp melting point range that falls within the literature value of 41-43 °C.[1]

-

Impure Sample: An impure sample will display a depressed (lower) and broadened melting point range. For example, a melting range of 38-42 °C would suggest the presence of impurities.

Conclusion

The melting point is a critical parameter in the characterization of this compound. A thorough understanding of the principles of melting point determination, coupled with a meticulous experimental technique, is essential for any researcher working with this compound. By following the detailed protocol outlined in this guide, scientists and drug development professionals can confidently assess the purity of their samples, ensuring the integrity and reproducibility of their research and development efforts. The established melting point of 41-43 °C serves as a key benchmark for the quality of this important synthetic intermediate.

References

-

This compound | C6H4BrClFN | PubChem. (URL: [Link])

-

The Crucial Role of this compound in Pharmaceutical Synthesis. (URL: [Link])

-

Aniline Impurities and Related Compound | Veeprho. (URL: [Link])

Sources

- 1. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. veeprho.com [veeprho.com]

Navigating the Chemistry of 2-Bromo-4-chloro-6-fluoroaniline: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-Bromo-4-chloro-6-fluoroaniline is a halogenated aniline derivative with the chemical formula C₆H₄BrClFN.[1][2] Its unique substitution pattern makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical agents.[3][4] The presence of bromine, chlorine, and fluorine atoms on the aniline ring imparts specific reactivity and properties that are sought after in the design of complex molecules. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety data, handling procedures, and emergency responses related to this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights for the laboratory professional.

Section 1: Hazard Identification and Risk Assessment

While extensive toxicological data for this compound is not available, the existing information from Globally Harmonized System (GHS) classifications and related compounds indicates several key hazards that must be addressed.[1][5] A proactive approach to risk assessment is paramount when working with this compound.

GHS Hazard Profile

The primary hazards associated with this compound are summarized in the table below.[5][6]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data compiled from multiple sources.[5][6]

It is important to note that some sources also indicate potential for acute toxicity if swallowed, in contact with skin, or inhaled.[7]

The "Why" Behind the Hazards: A Mechanistic Perspective

The irritant properties of this compound are likely due to its chemical reactivity. As an aniline derivative, the amino group can interact with biological macromolecules, potentially leading to localized inflammatory responses upon contact with skin and mucous membranes. The halogen substituents can also influence its reactivity and ability to penetrate biological tissues.

A critical, though less definitively documented, concern with aniline compounds is the potential to cause methemoglobinemia .[1] This condition, characterized by the oxidation of iron in hemoglobin, reduces the blood's oxygen-carrying capacity and can lead to cyanosis. The onset of symptoms may be delayed, making it a particularly insidious hazard.[1]

Visualizing the Hazard Communication

The GHS pictograms provide a rapid visual reference for the primary hazards associated with this compound.

Caption: GHS Pictogram for Irritation.

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the foundation of safely working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

| Control Measure | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | To minimize inhalation of dust and vapors. |

| Eye/Face Protection | Safety glasses with side shields or goggles | To prevent eye contact and serious irritation.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | To prevent skin contact and irritation.[6] |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when handling large quantities or if engineering controls are insufficient. |

Step-by-Step Laboratory Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don personal protective equipment as outlined above.

-

Dispensing: Handle this compound, which is a purple powder, with care to avoid generating dust.[1] Use appropriate tools for weighing and transferring the solid.

-

In Use: Keep containers closed when not in use. Avoid contact with skin, eyes, and clothing.[1]

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[6] Decontaminate work surfaces.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated area.[1]

-

Container: Keep the container tightly closed.[1]

-

Compatibility: Store away from strong oxidizing agents.

Section 3: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill without creating dust.[1]

-

Clean-up: Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 4: Toxicological Profile and Disposal Considerations

Toxicological Summary

As previously mentioned, the toxicological properties of this compound have not been exhaustively investigated.[1] The available data points to irritation and potential for acute toxicity. The lack of comprehensive data underscores the importance of minimizing exposure. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC).[1]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains.[1]

Conclusion: A Culture of Safety

This compound is a valuable reagent in the advancement of chemical and pharmaceutical research. However, its potential hazards demand a culture of safety that is deeply ingrained in all laboratory practices. By understanding the underlying risks, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can handle this compound with the respect and caution it deserves, ensuring both personal safety and the integrity of their scientific work.

References

-

This compound | C6H4BrClFN | CID 2736222 - PubChem. (n.d.). [Link]

-

4-Bromo-2-chloro-6-fluoroaniline | C6H4BrClFN | CID 20434620 - PubChem. (n.d.). [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 195191-47-0 [chemicalbook.com]

- 4. 2-BROMO-6-CHLORO-4-FLUOROANILINE | 201849-14-1 [chemicalbook.com]

- 5. This compound | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Bromo-2-chloro-6-fluoroaniline | C6H4BrClFN | CID 20434620 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 2-Bromo-4-chloro-6-fluoroaniline: A Profile of a Versatile Pharmaceutical Intermediate

Introduction: Unveiling a Key Building Block

In the landscape of modern pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Among the vast arsenal of building blocks available to the discerning chemist, 2-Bromo-4-chloro-6-fluoroaniline (CAS No. 195191-47-0) has emerged as a particularly valuable intermediate.[1] Its unique substitution pattern—a trifecta of halogens with differing reactivity profiles and a nucleophilic amino group—offers a rich platform for selective, multi-step synthetic transformations. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed methodologies for its application in complex molecule synthesis, with a particular focus on its role in the development of novel therapeutics such as bradykinin B1 receptor antagonists.[2]

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 41-43 °C. Its structure presents a fascinating interplay of electronic and steric effects that govern its reactivity.

| Property | Value | Source |

| CAS Number | 195191-47-0 | [1] |

| Molecular Formula | C₆H₄BrClFN | [1] |

| Molecular Weight | 224.46 g/mol | [1] |

| Melting Point | 41-43 °C | [1] |

| Appearance | White to brown to dark purple powder/crystal | Chem-Impex |

Spectroscopic Characterization: A Fingerprint of Reactivity

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the fluorine atom. The amino group protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to the halogens will exhibit characteristic splitting patterns due to C-F and potential C-Br/C-Cl coupling.

IR Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹, C-N stretching, and various C-H and C-C aromatic stretching and bending vibrations. The C-X (halogen) stretches will be observed in the fingerprint region.

Core Reactivity Profile: A Tale of Selectivity

The reactivity of this compound is dominated by the interplay of the strongly activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing halogen substituents. This creates a nuanced landscape for various chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of Differential Reactivity

The presence of three different carbon-halogen bonds (C-Br, C-Cl, and C-F) is the most synthetically valuable feature of this molecule. In palladium-catalyzed cross-coupling reactions, the reactivity of these bonds follows the general trend: C-Br > C-Cl >> C-F. This differential reactivity allows for selective functionalization at the C-2 position.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Due to the weaker C-Br bond, the reaction can be performed selectively at the 2-position, leaving the C-Cl and C-F bonds intact for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Solvent and Catalyst Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes. To this mixture, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Heck reaction allows for the arylation of alkenes.[3][4] Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the C-Br bond.[5]

Experimental Protocol: Selective Heck Reaction

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.), and a base such as triethylamine (2.0 equiv.) in a suitable solvent like acetonitrile.

-

Reaction Execution: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by GC-MS.

-

Work-up and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

This reaction is a powerful tool for C-N bond formation.[6][7] The high selectivity for the C-Br bond allows for the introduction of a second amino group at the 2-position.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the amine to be coupled (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.03 equiv.) in an anhydrous solvent like toluene.

-

Reaction Execution: Heat the mixture to 90-110 °C and monitor the reaction's progress.

-

Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer and purify by column chromatography.

For the formation of C-C triple bonds, the Sonogashira coupling is the reaction of choice.[8][9] The reactivity of aryl halides in this reaction follows the order I > Br > Cl > F, again favoring selective reaction at the C-Br bond.[10][11]

Experimental Protocol: Selective Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a solvent mixture of THF and triethylamine. Add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 equiv.).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

-

Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Electrophilic Aromatic Substitution: A Complex Regiochemical Puzzle

The amino group is a powerful activating and ortho-, para-directing group. However, the three halogen atoms are deactivating but also ortho-, para-directing. The positions C-3 and C-5 are ortho and para to the amino group, making them the most likely sites for electrophilic attack. However, C-3 is sterically hindered by the adjacent bromo and fluoro groups. Therefore, electrophilic substitution is most likely to occur at the C-5 position.

In strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This would direct incoming electrophiles to the C-3 and C-5 positions.

Reactions of the Amino Group: Leveraging a Nucleophilic Center

The amino group in this compound, while sterically hindered, retains its nucleophilic character and can undergo a variety of important transformations.

Acylation of the amino group is a common strategy to protect it or to introduce an amide functionality. The steric hindrance may require slightly more forcing conditions than for unhindered anilines.

Experimental Protocol: Acylation of the Amino Group

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or THF. Add a base, for example, triethylamine (1.5 equiv.).

-

Reagent Addition: Cool the solution in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equiv.).

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water, separate the organic layer, wash with brine, dry, and concentrate. The product can be purified by recrystallization or column chromatography.

Diazotization of the amino group to form a diazonium salt opens up a wide range of subsequent reactions (Sandmeyer, Schiemann, etc.). The steric hindrance around the amino group can make diazotization challenging, potentially requiring longer reaction times or alternative nitrosating agents.[12]

Experimental Protocol: Diazotization and Sandmeyer Reaction

-

Diazotization: Suspend this compound (1.0 equiv.) in an aqueous solution of a strong acid (e.g., HBr or HCl) at 0-5 °C. Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature below 5 °C.

-

Sandmeyer Reaction (e.g., hydroxylation): In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid. Slowly add the cold diazonium salt solution to this mixture.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and then heat to drive the reaction to completion. Cool the mixture and extract the product with an organic solvent. Purify as needed.

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on the known chemistry of halogenated anilines, often involving a protection-halogenation-deprotection sequence to control regioselectivity. A likely starting material is 4-chloro-2-fluoroaniline.

Conclusion: A Versatile Tool for the Synthetic Chemist